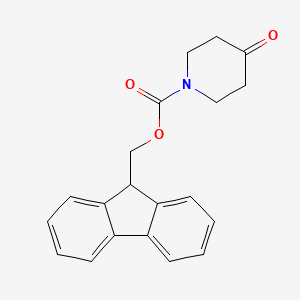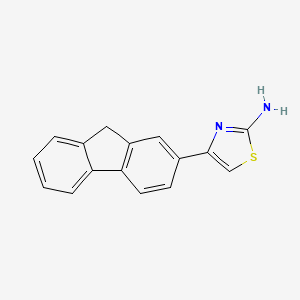![molecular formula C14H8F3N3O2 B1331412 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 312635-16-8](/img/structure/B1331412.png)
5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Vue d'ensemble
Description
5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a chemical compound with a molecular weight of 307.23 . It is also known as PHTPP, a selective ERβ antagonist .
Synthesis Analysis
The synthesis of this compound has been widely studied. For instance, a copper-catalyzed 1,3 dipolar cycloaddition reaction has been used to transform designed triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids .Molecular Structure Analysis
The molecular formula of this compound is C14H8F3N3O2 . The InChI code is 1S/C14H8F3N3O2/c15-14(16,17)11-6-10(8-4-2-1-3-5-8)19-12-9(13(21)22)7-18-20(11)12/h1-7H,(H,21,22) .Chemical Reactions Analysis
The chemical reactions involving this compound are still a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 307.23 g/mol, XLogP3-AA of 2.8, hydrogen bond donor count of 1, hydrogen bond acceptor count of 7, and rotatable bond count of 2 .Applications De Recherche Scientifique
Photodynamic Therapy (PDT)
This compound has potential applications in PDT , a treatment that uses photosensitizing agents, alongside light to produce a form of oxygen that kills nearby cells . With its unique structure, it could be used to develop new photosensitizers that are more efficient and have fewer side effects.
Optical Sensing
Due to its narrow absorption peak and good fluorescence properties, this chemical can be utilized in the development of optical sensors. These sensors could be particularly useful in detecting environmental pollutants or in medical diagnostics .
Photocatalysis
In the field of photocatalysis, this compound could be used to create catalysts that facilitate chemical reactions under light irradiation. This has implications for green chemistry, where such catalysts can help in reducing energy consumption and waste .
Organic Electronic Devices
The electronic properties of this compound make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). These devices benefit from the compound’s ability to transport charge and emit light .
Antitumor Activity
Research suggests that derivatives of this compound may exhibit antitumor activity. It could be used to design receptor-specific drugs that target certain types of cancer cells, minimizing damage to healthy cells .
Anti-inflammatory Agents
The structure of this compound indicates potential for the development of anti-inflammatory agents. By targeting specific pathways in the inflammatory process, it could lead to the creation of more effective and targeted anti-inflammatory medications .
Neurological Disorders
There is potential for this compound to be used in the treatment of neurological disorders. Its ability to cross the blood-brain barrier could make it a valuable tool in developing treatments for diseases like Alzheimer’s or Parkinson’s .
Agricultural Chemistry
In agricultural chemistry, this compound could be used to synthesize new pesticides or herbicides. Its structural properties might allow for the creation of compounds that are more selective and less harmful to the environment .
Mécanisme D'action
Target of Action
A structurally similar compound, phtpp, is known to be a selective antagonist for the estrogen receptor β (erβ) .
Mode of Action
If we consider the action of the structurally similar compound phtpp, it acts as a full antagonist with 36-fold selectivity for erβ over erα . This suggests that it may bind to these receptors and inhibit their activity.
Biochemical Pathways
Considering the action of the structurally similar compound phtpp, it can be inferred that it may influence pathways related to estrogen signaling .
Result of Action
The structurally similar compound phtpp has been used to distinguish the various activities of the two estrogen receptors . Estrogen can have opposite effects in some tumors expressing ERα compared to ERβ, with ERα enhancing and ERβ suppressing tumor cell growth .
Orientations Futures
The future directions in the research of this compound involve improving the structural diversity and allowing a synergic effect between new synthetic routes and the possible applications of these compounds . This includes protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .
Propriétés
IUPAC Name |
5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O2/c15-14(16,17)11-6-10(8-4-2-1-3-5-8)19-12-9(13(21)22)7-18-20(11)12/h1-7H,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTITOKMPPPWKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-Benzyl-5-(4-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1331341.png)



![5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1331346.png)



